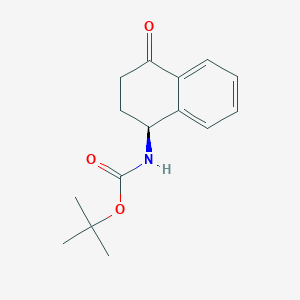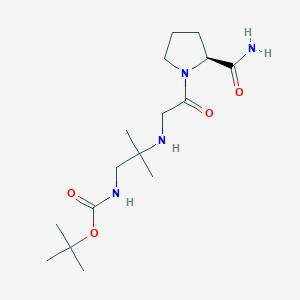
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a pyrrolidine ring, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino group with a tert-butyl carbamate, followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
科学的研究の応用
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as a building block in the construction of complex organic molecules, including natural products and polymers.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or biocompatibility.
作用機序
The mechanism of action of (S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amino groups.
N-Boc-piperazine: Another compound used in organic synthesis with a similar protective group.
tert-Butyl (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative with different substituents but similar structural features.
Uniqueness
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is unique due to its combination of a tert-butyl carbamate group and a pyrrolidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of more complex and diverse molecules.
特性
分子式 |
C16H30N4O4 |
|---|---|
分子量 |
342.43 g/mol |
IUPAC名 |
tert-butyl N-[2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C16H30N4O4/c1-15(2,3)24-14(23)18-10-16(4,5)19-9-12(21)20-8-6-7-11(20)13(17)22/h11,19H,6-10H2,1-5H3,(H2,17,22)(H,18,23)/t11-/m0/s1 |
InChIキー |
MJYBTSDCBVTWNT-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCC[C@H]1C(=O)N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


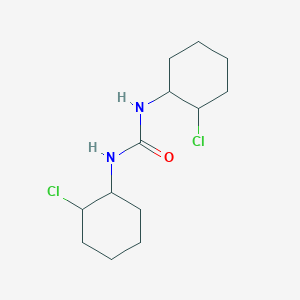
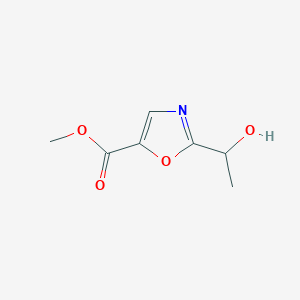
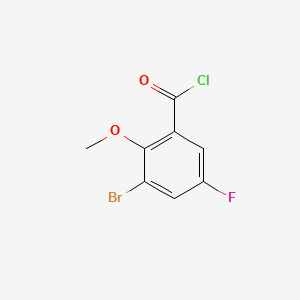
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)


![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)




![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

